![molecular formula C19H28N2O4 B2595890 3-(4-formyl-2-methoxyphenoxy)-N-methyl-N-[2-(piperidin-1-yl)ethyl]propanamide CAS No. 2094268-91-2](/img/structure/B2595890.png)
3-(4-formyl-2-methoxyphenoxy)-N-methyl-N-[2-(piperidin-1-yl)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-formyl-2-methoxyphenoxy)-N-methyl-N-[2-(piperidin-1-yl)ethyl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is commonly referred to as FMP-NMEP and belongs to the class of amide compounds.
Mécanisme D'action
The mechanism of action of FMP-NMEP involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. FMP-NMEP also activates the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
FMP-NMEP has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. It also reduces the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. In addition, FMP-NMEP has been found to decrease the proliferation of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
FMP-NMEP has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, its limited solubility in aqueous solutions can be a challenge for some experiments.
Orientations Futures
There are several potential future directions for the research on FMP-NMEP. One area of interest is the development of FMP-NMEP analogs with improved pharmacological properties. Another direction is the investigation of the potential use of FMP-NMEP in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the molecular mechanisms underlying the antitumor activity of FMP-NMEP and to evaluate its efficacy in animal models of cancer.
Méthodes De Synthèse
The synthesis method of FMP-NMEP involves the reaction of 4-formyl-2-methoxyphenol with N-methyl-N-[2-(piperidin-1-yl)ethyl]propan-1-amine in the presence of acetic acid and chloroform. The resulting product is then purified through column chromatography to obtain FMP-NMEP. The yield of FMP-NMEP is approximately 60%.
Applications De Recherche Scientifique
FMP-NMEP has been extensively researched for its potential applications in the field of medicine. It has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammation-related disorders. Additionally, FMP-NMEP has been found to exhibit antitumor activity, indicating its potential use in cancer therapy.
Propriétés
IUPAC Name |
3-(4-formyl-2-methoxyphenoxy)-N-methyl-N-(2-piperidin-1-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-20(11-12-21-9-4-3-5-10-21)19(23)8-13-25-17-7-6-16(15-22)14-18(17)24-2/h6-7,14-15H,3-5,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWINFUZVQSDKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1CCCCC1)C(=O)CCOC2=C(C=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-formyl-2-methoxyphenoxy)-N-methyl-N-[2-(piperidin-1-yl)ethyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

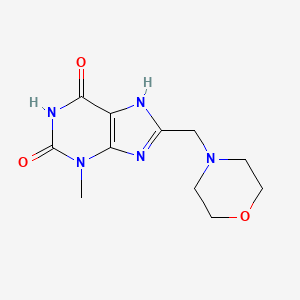
![1,4-Dichloro-2-[(2-chloroethyl)sulfanyl]benzene](/img/structure/B2595809.png)
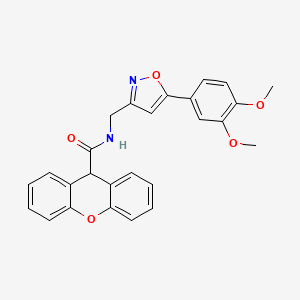
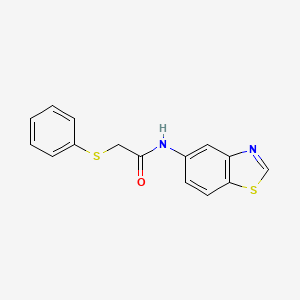

![3-(3,5-Dimethoxyphenyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B2595816.png)
![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2595818.png)
![N-[2-Hydroxy-2-(4-phenylphenyl)ethyl]prop-2-enamide](/img/structure/B2595821.png)
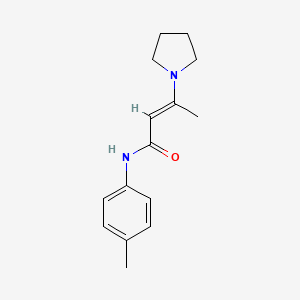
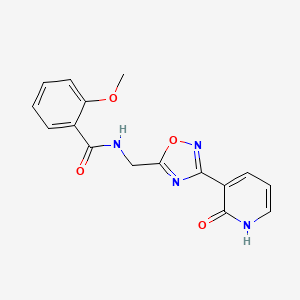
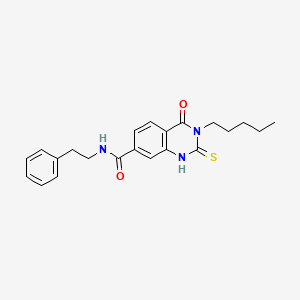

![5-(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazol-4-yl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B2595828.png)
![4-methoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2595830.png)